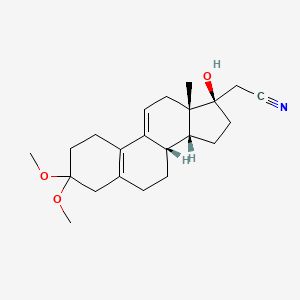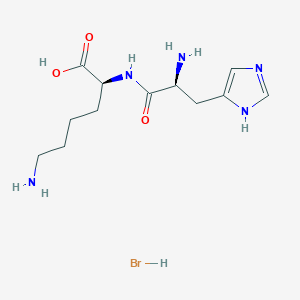
H-His-Lys-OH.HBr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-His-Lys-OH.HBr” is a compound with the molecular formula C12H22BrN5O3 . It is a metabolite of GHK (H-3510) observed in rat plasma . Proteins are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Synthesis Analysis
The synthesis of similar peptides has been reported in the literature . The peptide chain is extended from the C-terminus by synthesizing N2, N6-dicarbobenzoxylysine [N2,N6-(Cbz)2Lys] and N6-carbobenzoxylysine (N6-CbzLys) methyl ester hydrochloride and condensing them by the mixed anhydride method .
Molecular Structure Analysis
The molecular structure of “this compound” is detailed in various databases . The molecular weight of the compound is 364.24 g/mol .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are detailed in various databases . The compound has a molecular weight of 364.24 g/mol .
Scientific Research Applications
Reaction Dynamics and Kinetics : Research has explored the reaction dynamics involving compounds like H-His-Lys-OH.HBr. For instance, the OH + HBr reaction has been examined, with findings suggesting significant implications for atmospheric chemistry and the kinetics of similar reactions (Ravishankara, Wine, & Wells, 1985).
Biological Interactions and Antitumor Activity : Studies have investigated the binding interactions of amino acids like His and Lys with other molecules, shedding light on their roles in biological systems and potential antitumor activity (Fornarini et al., 2020).
Proton Conduction in Biological Membranes : Research has highlighted the role of His and Lys in proton conduction, particularly in the context of biological membranes. This is crucial for understanding cellular processes and the function of biological molecules (Leberle & Zundel, 1990).
Hydrogen Bonding in Proteins : Investigations into hydrogen bonding between side chains in proteins, including those involving His and Lys, have implications for understanding protein structure and function (Kristof & Zundel, 1980).
Chromatin Structure and Protein Interactions : Studies on the acetylation of histone H4 on lysine 16 (H4-K16Ac) reveal insights into chromatin structure and the interactions between chromatin and non-histone proteins, crucial for understanding gene regulation and expression (Shogren-Knaak et al., 2006).
Future Directions
Mechanism of Action
Target of Action
H-His-Lys-OH.HBr is primarily a metabolite of GHK (H-3510) observed in rat plasma It’s known that peptides like this one are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Mode of Action
The specific mode of action of H-His-Lys-OHGiven its nature as a peptide, it likely interacts with its targets through binding mechanisms, potentially influencing the function of enzymes or carrier proteins .
Biochemical Pathways
The specific biochemical pathways affected by H-His-Lys-OHPeptides like this one are known to play essential roles in various biochemical functions, including developing relationships between proteins and other cellular components .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-His-Lys-OHIts storage temperature is less than -15°c, suggesting that it may require specific conditions for optimal stability .
Result of Action
The specific molecular and cellular effects of H-His-Lys-OHAs a metabolite of ghk, it may play a role in the metabolic processes associated with this compound .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-His-Lys-OHIts storage temperature suggests that it may be sensitive to temperature changes .
Biochemical Analysis
Biochemical Properties
H-His-Lys-OH.HBr interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of GHK (H-3510) observed in rat plasma . It is used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .
Cellular Effects
The effects of H-His-Lys-OHIt is known that proteins, including this dipeptide, play crucial roles in developing relationships between proteins and other cellular components .
Molecular Mechanism
The exact molecular mechanism of H-His-Lys-OHIt is known that it interacts with various biomolecules, potentially influencing enzyme activity and gene expression .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoic acid;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3.BrH/c13-4-2-1-3-10(12(19)20)17-11(18)9(14)5-8-6-15-7-16-8;/h6-7,9-10H,1-5,13-14H2,(H,15,16)(H,17,18)(H,19,20);1H/t9-,10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMPABBFCFUXFV-IYPAPVHQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
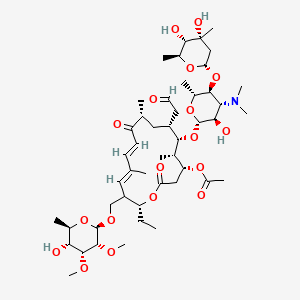

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
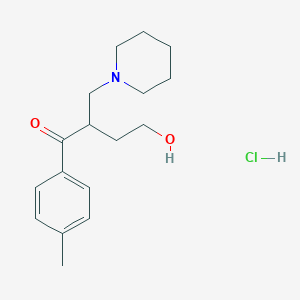
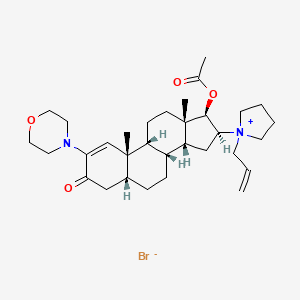

![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)
![(4S,5R)-2,2-Dimethyl-4-[4-(phenylmethoxy)phenyl]-3,5-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) Ester](/img/structure/B1146337.png)

